molecular formula C7H10BrN3O2 B15214236 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 96625-95-5

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15214236
CAS No.: 96625-95-5
M. Wt: 248.08 g/mol
InChI Key: SJTQUBCNRHWOKO-UHFFFAOYSA-N
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Description

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyluracil and ethylamine.

    Bromination: The 3-methyluracil undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ethylamine under suitable conditions to introduce the ethylamino group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyluracil: Lacks the ethylamino group, which may affect its reactivity and biological activity.

    5-Ethylamino-3-methyluracil:

    5-Bromo-6-(methylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of an ethylamino group.

Uniqueness

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and ethylamino groups, which can influence its reactivity and potential applications in various fields. The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

96625-95-5

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

5-bromo-6-(ethylamino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H10BrN3O2/c1-3-9-5-4(8)6(12)11(2)7(13)10-5/h9H,3H2,1-2H3,(H,10,13)

InChI Key

SJTQUBCNRHWOKO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)N(C(=O)N1)C)Br

Origin of Product

United States

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